molecular formula C20H20F3N3O3 B12966801 3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide

3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide

Cat. No.: B12966801
M. Wt: 407.4 g/mol
InChI Key: YFTYMQCLCRXONQ-UHFFFAOYSA-N
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Description

3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide is a complex organic compound characterized by the presence of an acetamido group, a morpholino ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring and the morpholino ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The morpholino ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholino ring provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C20H20F3N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

3-acetamido-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H20F3N3O3/c1-13(27)24-16-4-2-3-14(11-16)19(28)25-17-12-15(20(21,22)23)5-6-18(17)26-7-9-29-10-8-26/h2-6,11-12H,7-10H2,1H3,(H,24,27)(H,25,28)

InChI Key

YFTYMQCLCRXONQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origin of Product

United States

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